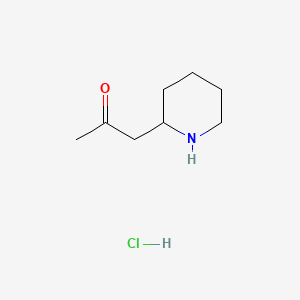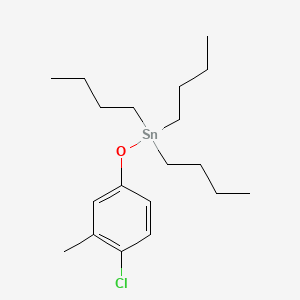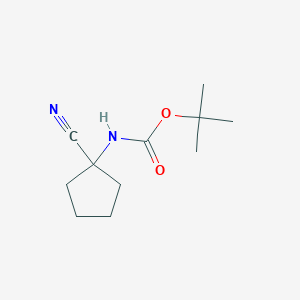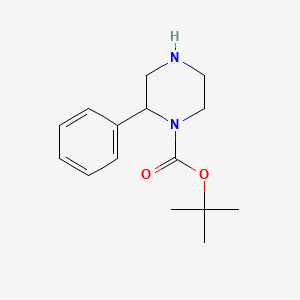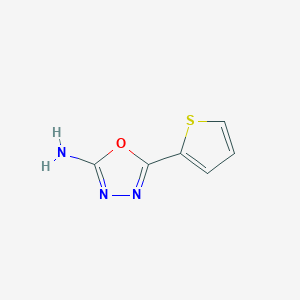
5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Descripción general
Descripción
Thiophene-based compounds are a significant class of heterocyclic compounds that have been the focus of extensive research due to their wide range of biological and pharmacological activities . They are often used as key building blocks in the synthesis of biologically active molecules .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene-based compounds is typically analyzed using techniques such as Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions, such as the Gewald reaction mentioned earlier .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry, and the molecular weight can be determined using mass spectrometry .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Potential
5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine: and its derivatives have been studied for their potential anticancer properties. The thiophene moiety is a common feature in many therapeutic agents, and when incorporated into 1,3,4-oxadiazol-2-amine, it may exhibit cytotoxicity against various cancer cell lines. Research has shown that certain thiophene derivatives can be effective against hepatocellular carcinoma and lung cancer cells, suggesting that this compound could be a valuable addition to the arsenal of anticancer drugs .
Organic Electronics: Semiconductors
The thiophene ring is integral to the development of organic semiconductors. Compounds like 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine can be used in the synthesis of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their ability to conduct electricity while maintaining flexibility makes them ideal for creating bendable electronic devices .
Material Science: Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The incorporation of 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine into materials can enhance their resistance to corrosion, which is crucial for extending the life of metal structures and components in harsh environments .
Biochemistry: Enzyme Substrate
This compound may also find applications in biochemistry as a substrate for enzymes. It can participate in protein-ligand interactions, which are fundamental in understanding the mechanisms of enzyme action and in the development of new drugs.
Drug Discovery: Ligand in Protein-Ligand Interactions
In drug discovery, 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine could be used as a ligand in protein-ligand interactions. This application is essential for the identification of new drug targets and the development of high-throughput screening methods.
Organic Synthesis: Reagent and Catalyst
Lastly, the compound can act as a reagent and catalyst in organic synthesis. Its presence in reactions can facilitate the formation of various organic compounds, playing a pivotal role in the synthesis of new molecules with potential applications in medicine and industry.
Mecanismo De Acción
The mechanism of action of thiophene-based compounds can vary widely depending on their specific structure and the biological target they interact with. Some thiophene derivatives have been found to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-thiophen-2-yl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-6-9-8-5(10-6)4-2-1-3-11-4/h1-3H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRKGPFTYJTUJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587966 | |
| Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27049-71-4 | |
| Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




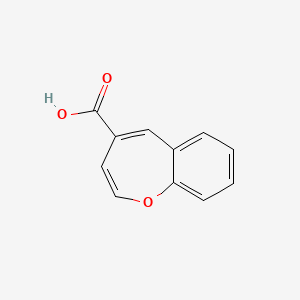
![7-Bromo-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1284429.png)



